molecular formula C17H17ClINO B5091526 N-(4-butylphenyl)-2-chloro-5-iodobenzamide

N-(4-butylphenyl)-2-chloro-5-iodobenzamide

Cat. No. B5091526
M. Wt: 413.7 g/mol
InChI Key: MLDULQKVGGKSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-chloro-5-iodobenzamide, commonly known as BPIB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BPIB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of BPIB is not fully understood, but it is known to act as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a variety of biological activities, including the ability to induce cell cycle arrest, promote differentiation, and induce apoptosis in cancer cells. BPIB has also been shown to modulate the activity of other enzymes, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects:
BPIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPIB has also been shown to have neuroprotective effects, including the ability to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BPIB has several advantages for use in lab experiments. It is a potent inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in biological processes. BPIB has also been shown to have a variety of biological activities, which makes it a useful compound for studying the effects of HDAC inhibition on different biological processes. However, BPIB has several limitations for use in lab experiments. It is a relatively complex compound to synthesize, which makes it expensive to produce. BPIB is also not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BPIB. One area of research is the development of more efficient synthesis methods for BPIB, which could make it more accessible for use in lab experiments. Another area of research is the identification of the specific biological pathways that are affected by BPIB, which could provide insights into its mechanism of action. Additionally, there is potential for the development of BPIB as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of BPIB involves a multi-step process that begins with the reaction of 4-butylaniline with 2,5-dichlorobenzoic acid. This reaction produces 4-butyl-2,5-dichlorobenzamide, which is then reacted with iodine to produce BPIB. The final product is purified using column chromatography.

Scientific Research Applications

BPIB has been extensively studied for its potential use in scientific research applications. It has been shown to have a variety of biological activities, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPIB has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-butylphenyl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClINO/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-11-13(19)7-10-16(15)18/h5-11H,2-4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDULQKVGGKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-chloro-5-iodobenzamide

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